![molecular formula C15H23NO2 B14676956 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol CAS No. 38906-63-7](/img/structure/B14676956.png)
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a propanoid chain. This specific compound is notable for its structural complexity, which includes a methoxyphenyl group and a pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol typically involves multiple steps. One common method starts with the bromination of 1-(4-methoxyphenyl)propan-1-one to form 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate is then reacted with methylamine to produce 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol. The final step involves a reaction with potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents, as well as controlled temperature and pressure conditions. The purification process often involves recrystallization from optimized solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets. It has been found to inhibit serotonin and norepinephrine transporters, which can affect neurotransmitter levels in the brain. This makes it a compound of interest in the study of neurological and psychiatric conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methedrone: A structurally similar compound with a methoxyphenyl group and a pyrrolidine ring.
Mephedrone: Similar in structure but lacks the methoxy group.
Uniqueness
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
38906-63-7 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-16-9-8-15(12-16,7-4-10-17)13-5-3-6-14(11-13)18-2/h3,5-6,11,17H,4,7-10,12H2,1-2H3 |
InChI-Schlüssel |
GOJYTJGYCNZGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)(CCCO)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
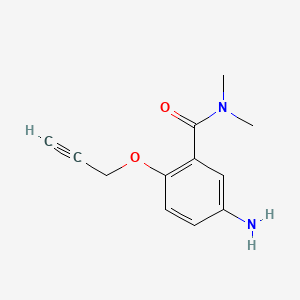
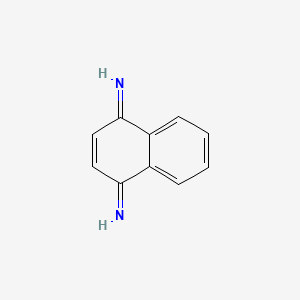
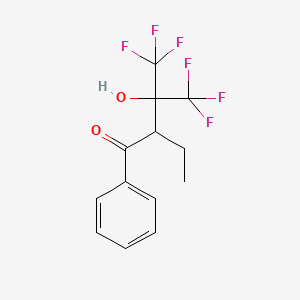
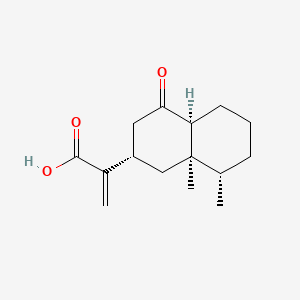
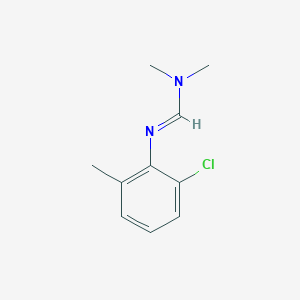
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
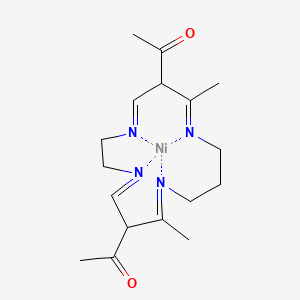
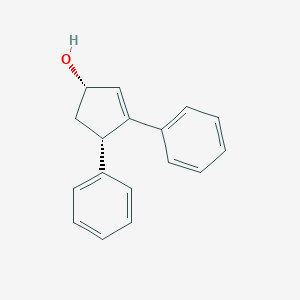




![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
